Salicylamide, 5-allyl-3-methyl- is an organic compound with the molecular formula . It belongs to the salicylamide family, which are derivatives of salicylic acid. This compound features an allyl group and a methyl group attached to the aromatic ring, contributing to its unique properties and potential biological activities. The structure of salicylamide, 5-allyl-3-methyl- includes a salicylamide backbone, characterized by the presence of both an amide and a hydroxyl group, which are crucial for its chemical reactivity and biological interactions .
These reactions often depend on the reaction conditions, including solvent polarity and temperature, which can influence the reactivity and selectivity of the compound .
Salicylamide derivatives are known for their diverse biological activities. Salicylamide, 5-allyl-3-methyl-, in particular, has been studied for its potential pharmacological effects, including:
The synthesis of salicylamide, 5-allyl-3-methyl-, can be achieved through several methods:
Salicylamide, 5-allyl-3-methyl-, has several potential applications:
Interaction studies involving salicylamide, 5-allyl-3-methyl-, focus on its binding affinity to various biological targets. For instance:
These studies help elucidate the mechanism of action and potential therapeutic uses of this compound .
Salicylamide, 5-allyl-3-methyl-, shares structural similarities with several other compounds in the salicylamide family. Here are some notable comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Salicylamide | Contains a hydroxyl and amide group | Known for analgesic properties |
Methyl Salicylate | Methyl ester derivative of salicylic acid | Used topically for pain relief |
Salicylic Acid | Contains a carboxylic acid group | Widely used in acne treatments |
Salicylanilide | Anilide derivative of salicylic acid | Exhibits antimicrobial activity |
Salicylhydroxamic Acid | Hydroxamic acid derivative | Known for metal chelation properties |
Salicylamide, 5-allyl-3-methyl-, is unique due to its specific substitution pattern that enhances its biological activity compared to other derivatives. The presence of both an allyl group and a methyl group distinguishes it from simpler analogs like salicylic acid or standard salicylamides .
The evolution of salicylamide derivatives is rooted in the broader history of salicylic acid, a compound first isolated from willow bark in the 19th century. Salicylamide itself emerged as a non-prescription analgesic and antipyretic agent in the mid-20th century, gaining prominence in formulations such as BC Powder and PainAid. Its derivatives, including ethenzamide and niclosamide, were later developed to enhance bioavailability or target specific therapeutic pathways. The structural flexibility of the salicylamide core—a benzene ring substituted with hydroxyl and amide groups—enabled chemists to explore alkylation, acetylation, and halogenation strategies to synthesize novel variants. For instance, the introduction of allyl and methyl groups at specific positions on the aromatic ring marked a significant advancement in modulating the compound’s physicochemical properties.
5-Allyl-3-methyl-salicylamide (CAS 91132-89-7) was first synthesized as part of efforts to optimize the pharmacokinetic profile of salicylamide derivatives. Its systematic IUPAC name, 5-allyl-3-methyl-2-hydroxybenzamide, reflects the positions of its substituents: an allyl group (-CH₂CHCH₂) at carbon 5, a methyl group (-CH₃) at carbon 3, and a hydroxyl group (-OH) at carbon 2 of the benzene ring. The compound’s molecular formula, $$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$, corresponds to a molecular weight of 191.23 g/mol.
Table 1: Key Chemical Properties of 5-Allyl-3-Methyl-Salicylamide
Property | Value |
---|---|
Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$ |
Molecular Weight | 191.23 g/mol |
Synonyms | 5-Allyl-3-methylsalicylamide, BRN 2643190 |
CAS Number | 91132-89-7 |
The synthesis of this derivative typically involves Friedel-Crafts alkylation or catalytic amidation, as evidenced by patent methodologies employing zinc dihydrogen phosphate and sodium hydroxide as catalysts.
5-Allyl-3-methyl-salicylamide belongs to the ortho-substituted salicylamide subclass, characterized by hydroxyl and amide groups at the 1,2-positions of the benzene ring. Its structural distinction arises from the allyl and methyl groups at positions 5 and 3, respectively, which confer enhanced lipophilicity compared to simpler derivatives like salicylamide or ethenzamide. This compound shares a scaffold with medroxalol and oxyclozanide but diverges in its substitution pattern, underscoring the diversity within the salicylamide family.